molecular formula C16H13ClFN5O2 B6568428 2-(4-chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 946309-15-5

2-(4-chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B6568428
CAS No.: 946309-15-5
M. Wt: 361.76 g/mol
InChI Key: SSXWNCJILJOUKI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a tetrazole core substituted with a 4-fluorophenyl group and an acetamide side chain bearing a 4-chlorophenoxy moiety. The compound’s synthesis likely involves click chemistry strategies, such as 1,3-dipolar cycloaddition, to construct the tetrazole ring .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2/c17-11-1-7-14(8-2-11)25-10-16(24)19-9-15-20-21-22-23(15)13-5-3-12(18)4-6-13/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXWNCJILJOUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may influence pathways involving phenolic compounds or pathways regulated by proteins with which it interacts.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s absorption, distribution, metabolism, and excretion. Additionally, the compound’s stability could be influenced by light, heat, and humidity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)
  • Structure : Replaces the tetrazole with a triazole ring and substitutes the 4-fluorophenyl group with a naphthalenyloxy moiety.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition between an azide and alkyne, highlighting the use of click chemistry .
  • Key Data :
    • IR peaks: 3291 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O) .
    • HRMS: [M+H]⁺ at 393.1112 (calculated 393.1118) .
  • The naphthalenyloxy group increases hydrophobicity relative to the target compound’s chlorophenoxy group.
(b) Epoxiconazole (1-((3-(2-Chlorophenyl)-2-(4-Fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
  • Structure : Contains a triazole ring, 2-chlorophenyl, and 4-fluorophenyl groups linked via an epoxide.
  • Application : Widely used as a fungicide, indicating that halogenated aryl groups enhance pesticidal activity .
  • Comparison : The epoxide moiety in Epoxiconazole introduces reactivity absent in the target compound, while the shared 4-fluorophenyl group suggests similar electronic effects.
(c) N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}-2-methoxyacetamide (BF96243)
  • Structure: Shares the tetrazole and 4-fluorophenyl groups but replaces the chlorophenoxy with a methoxy group.
  • Key Data :
    • Molecular formula: C₁₁H₁₂FN₅O₂ .
    • Molecular weight: 265.24 g/mol .
Key Observations:

Heterocycle Impact : Tetrazoles (pKa ~4.5–5.0) are more acidic than triazoles (pKa ~8–10), influencing solubility and hydrogen-bonding capabilities .

Halogen Effects: Dual halogenation (Cl/F) in the target compound may enhance lipophilicity and receptor binding compared to mono-halogenated analogs .

Synthetic Routes : Click chemistry is a common strategy for constructing triazole/tetrazole cores, enabling modular synthesis .

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